Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Description
Properties
IUPAC Name |
ethyl 5-[[[5-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O7/c1-3-33-23(32)18-9-14(36-28-18)10-25-21(30)17-8-13(35-27-17)11-26-22(31)19-12(2)34-29-20(19)15-6-4-5-7-16(15)24/h4-7,13-14H,3,8-11H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBLEIUOMVEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CNC(=O)C2=NOC(C2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate, a complex isoxazole derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.
- Molecular Formula : C₁₂H₁₀ClN₃O₄
- Molecular Weight : 251.67 g/mol
- CAS Number : 76344-89-3
- Density : 1.276 g/cm³
- Boiling Point : 389°C at 760 mmHg
Antimicrobial Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 10–50 μg/mL depending on the specific derivative and bacterial strain tested .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential through various assays. One study demonstrated that related isoxazole derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism of action involving the modulation of inflammatory pathways .
Anticancer Properties
This compound has also been investigated for its anticancer activity. In vitro studies showed that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Study 1: Antimicrobial Efficacy
A study conducted on a series of isoxazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. This compound was among the most potent compounds evaluated .
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation using rats, administration of the compound resulted in a significant reduction in paw edema compared to controls. This effect was attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase (NOS) pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Isoxazole Ring | Central to its biological activity |
| Chlorophenyl Group | Enhances lipophilicity and biological interactions |
| Carbonyl and Amino Groups | Potential for forming hydrogen bonds with biological targets |
Medicinal Chemistry
Compound X has been investigated for its potential therapeutic effects. The structural components suggest activities such as:
- Anticancer Activity : The isoxazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial effects against various pathogens.
Research indicates that compounds with similar structures can interact with specific biological targets, leading to various pharmacological effects. For instance:
- Enzyme Inhibition : Studies suggest that the carbonyl groups may interact with enzyme active sites, potentially inhibiting their function.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and cell survival.
Structure-Activity Relationship (SAR) Investigations
The unique structure of Compound X makes it an ideal candidate for SAR studies. By synthesizing analogs with variations in substituents, researchers can:
- Identify Essential Functional Groups : Understanding which parts of the molecule are critical for activity can guide the design of more potent derivatives.
- Optimize Biological Activity : Modifications can enhance selectivity and reduce side effects.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar isoxazole derivatives in vitro. Results indicated that compounds featuring a chlorophenyl group exhibited significant cytotoxicity against breast cancer cells. This suggests a potential pathway for further development of Compound X as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research on isoxazole-based compounds demonstrated effective inhibition of bacterial growth in several strains. The presence of the chlorophenyl substituent was linked to enhanced antimicrobial activity, indicating that Compound X may also possess similar properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Core
Ethyl 5-([(2-chlorobenzoyl)amino]methyl)-4,5-dihydro-3-isoxazolecarboxylate
- Key Difference : Replaces the inner isoxazoline ring with a single amide-linked 2-chlorobenzoyl group.
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate
- Key Difference: Substitutes the 2-chlorophenyl group with a 4-chloroanilino moiety.
- Impact : The para-chloro configuration may alter binding affinity in biological targets due to differences in electronic effects (electron-withdrawing vs. ortho-substituent steric effects) .
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate
Functional Group Modifications
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-3-isoxazolecarboxylate
- Key Difference : Sulfonamide linker instead of carbonyl amide.
3-(2-Methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (2-hydroxy-5-methyl-phenyl)-amide
Electronic and Steric Effects
- Chlorophenyl vs. Trimethylphenyl: Compounds with trimethylphenyl groups (e.g., from ) exhibit electron-donating effects, stabilizing the isoxazole ring.
- Amino vs. Ester Groups: Amino-substituted analogs (e.g., Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate) introduce basicity, which can affect ionization state and pharmacokinetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemAxon.
Research Findings and Implications
- Bioactivity: Chlorophenyl-containing isoxazoles (e.g., target compound) often exhibit enhanced antimicrobial and anti-inflammatory activities compared to non-halogenated analogs .
- Metabolic Stability : Sulfonamide derivatives (e.g., ) show longer half-lives in vitro due to resistance to esterase hydrolysis.
- Crystallographic Insights : SHELX-refined structures reveal that dihydroisoxazole rings adopt envelope conformations, optimizing amide bond geometry for target binding .
Q & A
Q. Key Metrics from :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| C-C bond length | 1.48–1.52 Å |
Basic: How to assess solubility and stability for in vitro assays?
Answer:
- Solubility Screening : Test in DMSO (stock solution) and dilute into PBS or cell media (≤0.1% DMSO). Monitor precipitation via dynamic light scattering .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis of ester groups .
Advanced: How to design derivatives for targeted biological activity?
Answer:
- SAR Studies : Modify the chlorophenyl or ester moieties to enhance binding to enzymes (e.g., cyclooxygenase). Use docking software (AutoDock Vina) to predict interactions .
- In Silico Toxicity : Predict ADMET properties using QSAR models to prioritize low-toxicity candidates .
Example from : Nitro-substituted analogs showed 2× higher antimicrobial activity than methoxy derivatives due to enhanced electron-withdrawing effects.
Advanced: What mechanistic insights explain side reactions during synthesis?
Answer:
- Byproduct Analysis : Isolate and characterize minor products (e.g., via LC-MS) to identify competing pathways like over-chlorination or retro-cycloaddition .
- Kinetic Studies : Use stopped-flow NMR to monitor intermediates in real time. For example, ’s chlorination step may generate acyl chloride intermediates prone to hydrolysis.
Mitigation Strategy : Lower reaction temperature (0°C) and use anhydrous conditions to suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
